molecular formula C21H21Cl2N3O2 B14136877 [4-(2,4-dichlorobenzyl)piperazin-1-yl](1H-indol-3-yl)acetic acid CAS No. 1144442-92-1

[4-(2,4-dichlorobenzyl)piperazin-1-yl](1H-indol-3-yl)acetic acid

Cat. No.: B14136877
CAS No.: 1144442-92-1
M. Wt: 418.3 g/mol
InChI Key: NETHTCZQQIVXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dichlorobenzyl group and an indole moiety linked to an acetic acid group. The combination of these functional groups imparts distinctive chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperazine derivative by reacting piperazine with 2,4-dichlorobenzyl chloride under basic conditions. The resulting intermediate is then coupled with indole-3-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have investigated its effects on cellular processes and its potential as an anti-inflammatory or anticancer agent.

Medicine

In medicine, 4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. Preclinical studies have shown promising results, and further research is ongoing to evaluate its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it is used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorobenzyl)piperazin-1-ylpropionic acid: Similar structure with a propionic acid group instead of acetic acid.

    4-(2,4-dichlorobenzyl)piperazin-1-ylbutyric acid: Similar structure with a butyric acid group instead of acetic acid.

    4-(2,4-dichlorobenzyl)piperazin-1-ylvaleric acid: Similar structure with a valeric acid group instead of acetic acid.

Uniqueness

The uniqueness of 4-(2,4-dichlorobenzyl)piperazin-1-ylacetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the acetic acid derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety as a therapeutic agent. Additionally, the presence of the 2,4-dichlorobenzyl group may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Properties

CAS No.

1144442-92-1

Molecular Formula

C21H21Cl2N3O2

Molecular Weight

418.3 g/mol

IUPAC Name

2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)acetic acid

InChI

InChI=1S/C21H21Cl2N3O2/c22-15-6-5-14(18(23)11-15)13-25-7-9-26(10-8-25)20(21(27)28)17-12-24-19-4-2-1-3-16(17)19/h1-6,11-12,20,24H,7-10,13H2,(H,27,28)

InChI Key

NETHTCZQQIVXDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(C3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.